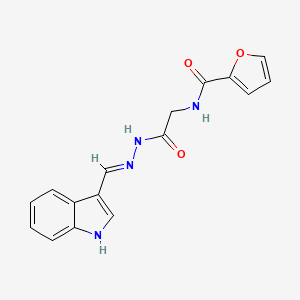

(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c21-15(10-18-16(22)14-6-3-7-23-14)20-19-9-11-8-17-13-5-2-1-4-12(11)13/h1-9,17H,10H2,(H,18,22)(H,20,21)/b19-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQAHHQUCJFXEI-DJKKODMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CNC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330578 | |

| Record name | N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816170 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

349565-24-8 | |

| Record name | N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide typically involves the condensation of 1H-indole-3-carbaldehyde with hydrazine derivatives, followed by coupling with furan-2-carboxylic acid. The reaction conditions often include:

- Solvent: Ethanol or methanol

- Catalyst: Acidic or basic catalysts such as acetic acid or sodium acetate

- Temperature: Reflux conditions (around 80-100°C)

- Time: Several hours to overnight

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

- Oxidation products: Indole-2,3-dione derivatives

- Reduction products: Hydrazine derivatives

- Substitution products: Halogenated or sulfonated furan derivatives

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

Material Science:

Biology

Biological Probes: Used as a fluorescent probe for detecting specific biomolecules.

Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

Medicine

Drug Development: Investigated for its potential as an anticancer or antimicrobial agent.

Diagnostics: Used in the development of diagnostic assays for detecting diseases.

Industry

Dye Synthesis: Used in the synthesis of dyes and pigments for industrial applications.

Polymer Chemistry: Incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the hydrazone linkage can form hydrogen bonds with amino acid residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Comparison with Similar Compounds

2-[(2E)-2-(1H-Indol-3-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

This compound () shares the indole-hydrazinylidene core but replaces the furan-2-carboxamide ethyl group with a 2-methylphenyl acetamide. The methyl group may also alter binding specificity in hydrophobic pockets of enzymes or receptors .

N′-[(E)-(3-Hydroxyphenyl)methylene]-2-furohydrazide

highlights a compound with a 3-hydroxyphenyl group instead of indole. The hydroxyl group enhances hydrogen-bonding capacity, improving solubility but possibly reducing membrane permeability. The absence of the indole moiety eliminates π-π stacking interactions, which could diminish affinity for aromatic-rich biological targets .

Modifications to the Hydrazine Linker

(2E)-N-Phenyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)hydrazinecarbothioamide

This analog () replaces the oxoethyl group with a thioamide and introduces a trifluoromethylphenyl-furyl substituent. The thioamide’s sulfur atom increases lipophilicity and may enhance metal coordination, while the electron-withdrawing trifluoromethyl group improves metabolic stability. However, the bulkier substituent could sterically hinder target binding compared to the simpler furan-2-carboxamide in the target compound .

N-(4-{[(2E)-2-(1H-Indol-3-ylmethylidene)hydrazinyl]carbonyl}phenyl)propanamide

describes a compound where the furan-carboxamide ethyl chain is replaced with a propanamide-linked phenyl group.

Core Scaffold Variations

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

introduces a thiazole ring in place of the indole system. Thiazole’s sulfur atom and aromaticity may confer distinct electronic properties, altering interactions with enzymes like cyclooxygenase or kinases. However, the lack of indole’s bicyclic system might reduce affinity for serotonin receptors or DNA intercalation .

Biological Activity

(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide is a complex organic compound belonging to the indole derivatives class, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicine, particularly in the fields of cancer treatment and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide is , with a molecular weight of 320.3 g/mol. The IUPAC name reflects its complex structure, which includes an indole moiety linked to a hydrazine derivative and a furan carboxamide group.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N4O2 |

| Molecular Weight | 320.3 g/mol |

| IUPAC Name | N'-[(E)-1H-indol-3-ylmethylideneamino]-N-(2-methylphenyl)oxamide |

| CAS Number | 571164-72-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

- Anticancer Activity : The compound may inhibit tubulin polymerization, which is crucial for cell division, thereby exerting cytotoxic effects on cancer cells. Additionally, it can induce apoptosis through the activation of specific signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, potentially making it useful in treating infections.

Anticancer Activity

Research has demonstrated that indole derivatives possess significant anticancer properties. A study evaluated the cytotoxic effects of various indole-based compounds on different cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The results indicated that compounds similar to (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide showed IC50 values in the low micromolar range, indicating potent anticancer activity.

Antimicrobial Activity

In vitro tests have been conducted to assess the antimicrobial efficacy of this compound. The results revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide could serve as a lead compound for developing new antimicrobial agents.

Case Studies

- Case Study on Anticancer Activity : A specific investigation focused on the effects of indole derivatives on breast cancer cells showed that treatment with (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide resulted in a significant reduction in cell viability, with an IC50 value of approximately 5 µM.

- Case Study on Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. The results indicated that it not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies.

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is synthesized via a two-step protocol:

- Step 1 : Condensation of 1H-indole-3-carbaldehyde with hydrazinecarboxamide to form the (E)-hydrazone intermediate. This reaction is typically conducted in ethanol under reflux, with catalytic acetic acid to promote imine formation .

- Step 2 : Coupling the hydrazone intermediate with 2-oxoethylfuran-2-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF. Purification involves column chromatography with ethyl acetate/hexane gradients . Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Q. Which spectroscopic methods are essential for characterization?

A multi-technique approach is required:

- 1H/13C NMR : Confirm hydrazone linkage (N–N) at δ 8.5–9.5 ppm and furan carboxamide carbonyl at ~165 ppm. Assign stereochemistry using NOESY for E/Z isomer differentiation .

- IR spectroscopy : Identify stretching vibrations for amide C=O (~1670 cm⁻¹) and hydrazone N–H (~3200 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .

- X-ray crystallography : Resolve ambiguities in solid-state conformation using SHELXL refinement .

Advanced Research Questions

Q. How can E/Z isomerism in the hydrazone moiety be minimized during synthesis?

- Temperature control : Lower temperatures (0–25°C) favor the E isomer by reducing thermal randomization .

- Solvent effects : Use non-polar solvents (e.g., toluene) to stabilize the planar E configuration via reduced solvation .

- Steric hindrance : Introduce bulky substituents near the hydrazone bond to disfavor Z isomer formation .

- Monitoring : Track isomer ratios using HPLC with a chiral column or 1H NMR integration of diagnostic protons .

Q. How to resolve discrepancies between computational and experimental structural data?

- Cross-validation : Compare DFT-optimized geometries (e.g., Gaussian09) with X-ray crystallographic data. Address outliers by adjusting torsion angles in computational models .

- Rietveld refinement : Use SHELXL’s TWIN and BASF commands to model twinning or disorder in X-ray datasets .

- Dynamic effects : Account for solution-phase conformational flexibility (via variable-temperature NMR) that may differ from rigid crystal structures .

Q. What experimental designs are optimal for assessing cytotoxicity and antioxidant activity?

- Cytotoxicity :

- MTT assay : Test against human cancer lines (e.g., HepG2, A549) with 48–72 hr exposure. Use cisplatin/doxorubicin as positive controls. Calculate IC50 via nonlinear regression .

- Antioxidant activity :

- DPPH assay : Measure radical scavenging at 517 nm; report EC50 values relative to ascorbic acid .

- FRAP assay : Quantify Fe³+ reduction capacity at 593 nm .

- Controls : Include vehicle (DMSO) and blank controls to exclude solvent artifacts.

Q. How to refine challenging X-ray crystallographic data for this compound?

- Disorder modeling : Use SHELXL’s PART instruction to resolve disordered solvent or sidechains. Apply ISOR/SADI restraints to maintain reasonable ADPs .

- Twinning correction : For non-merohedral twinning, refine with TWIN matrix and BASF parameters. Validate with R1 < 5% and wR2 < 15% .

- Validation tools : Check geometry with PLATON and validate hydrogen bonds via Mercury’s interaction maps .

Q. What strategies elucidate the compound’s reactivity under varying conditions?

- Hydrolysis studies : React with HCl/NaOH (0.1–1M) at 25–60°C. Monitor hydrazone cleavage via LC-MS and quantify degradation kinetics .

- Nucleophilic substitution : Treat with amines (e.g., benzylamine) in THF to form acylated derivatives. Characterize products via 2D NMR (HSQC, HMBC) .

- Photostability : Expose to UV light (254 nm) and track decomposition using UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.